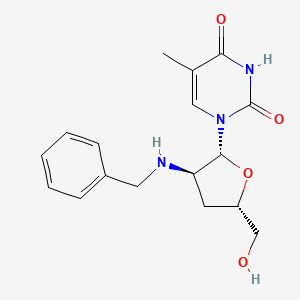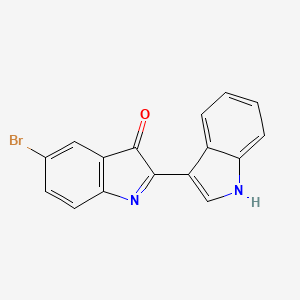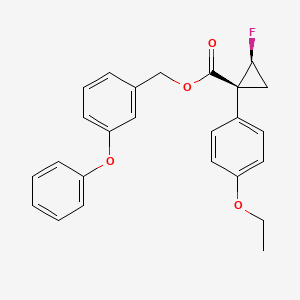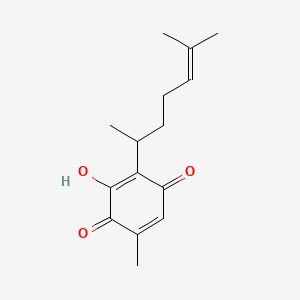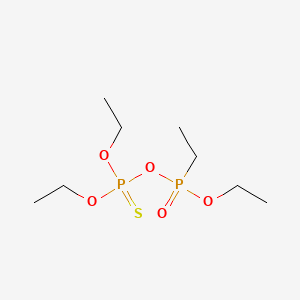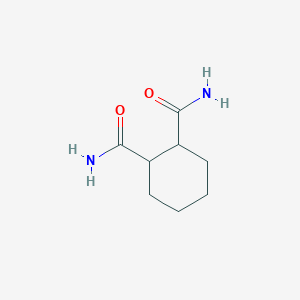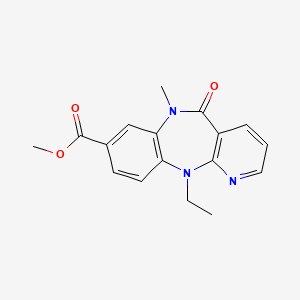
11c-Octylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11C-Octylamine is a radiolabeled compound where the carbon-11 isotope is incorporated into the octylamine molecule. This compound is primarily used in the field of nuclear medicine and positron emission tomography (PET) imaging due to its radioactive properties. The carbon-11 isotope has a short half-life of approximately 20.4 minutes, making it suitable for real-time imaging applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 11C-Octylamine typically involves the incorporation of the carbon-11 isotope into the octylamine structure. One common method is the methylation of octylamine using carbon-11 labeled methyl iodide ([11C]CH3I). This reaction is usually carried out under controlled conditions to ensure high radiochemical purity and yield .
Industrial Production Methods: Industrial production of this compound involves the use of cyclotrons to produce the carbon-11 isotope. The isotope is then incorporated into the octylamine molecule using automated synthesis modules. These modules are designed to handle the short half-life of carbon-11, ensuring that the final product is ready for use in PET imaging within a short time frame .
Análisis De Reacciones Químicas
Types of Reactions: 11C-Octylamine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amine group into a corresponding nitro or nitroso compound.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
11C-Octylamine has several applications in scientific research, including:
Chemistry: Used as a radiolabeled tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in PET imaging to study biological processes at the molecular level.
Medicine: Used as a diagnostic agent in nuclear medicine to image and study lung structure and function.
Industry: Applied in the development of new radiopharmaceuticals and imaging agents.
Mecanismo De Acción
The mechanism of action of 11C-Octylamine involves its incorporation into biological systems where it acts as a radiolabeled tracer. The carbon-11 isotope emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by PET scanners to create detailed images of the body’s internal structures. The compound targets specific molecular pathways and cellular structures, allowing for precise imaging and diagnosis .
Comparación Con Compuestos Similares
- 1-Aminooctane
- n-Octylamine
- Caprylamine
Comparison: 11C-Octylamine is unique due to its radiolabeled carbon-11 isotope, which allows for its use in PET imaging. In contrast, similar compounds like 1-Aminooctane and n-Octylamine do not have radiolabeled isotopes and are primarily used in chemical synthesis and industrial applications .
This compound stands out for its applications in nuclear medicine and imaging, making it a valuable tool in both research and clinical settings.
Propiedades
Número CAS |
768306-69-0 |
|---|---|
Fórmula molecular |
C8H19N |
Peso molecular |
128.24 g/mol |
Nombre IUPAC |
(111C)octan-1-amine |
InChI |
InChI=1S/C8H19N/c1-2-3-4-5-6-7-8-9/h2-9H2,1H3/i8-1 |
Clave InChI |
IOQPZZOEVPZRBK-COJKEBBMSA-N |
SMILES isomérico |
CCCCCCC[11CH2]N |
SMILES canónico |
CCCCCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




